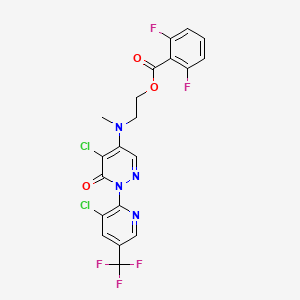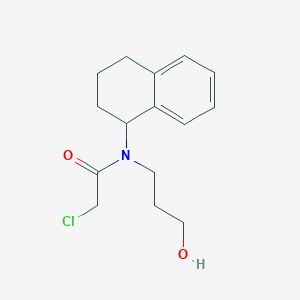
2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring, along with an aniline group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
作用機序
Target of Action
The primary targets of 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride are currently unknown . This compound is a specialty product for proteomics research
Mode of Action
Pharmacokinetics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include nitration, reduction, and subsequent fluorination steps to achieve the desired substitution pattern on the benzene ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
化学反応の分析
Types of Reactions: 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride has several applications in scientific research, including:
Biology: The compound can be used in the development of fluorinated biomolecules for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
類似化合物との比較
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but with one less fluorine atom.
4-(Trifluoromethyl)aniline: Lacks the additional fluorine atoms on the benzene ring.
2,5-Difluoro-4-thiocyanatoaniline: Contains a thiocyanate group instead of the trifluoromethyl group
Uniqueness: 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties.
特性
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N.ClH/c8-4-2-6(13)5(9)1-3(4)7(10,11)12;/h1-2H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOSFDZTUTIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287331-32-0 |
Source


|
| Record name | 2,5-difluoro-4-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)




![1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2740922.png)

![2-CYCLOPENTYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]ACETAMIDE](/img/structure/B2740924.png)
![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)
